molecular formula C25H24N2O B13998994 2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol CAS No. 404922-56-1

2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol

Cat. No.: B13998994
CAS No.: 404922-56-1
M. Wt: 368.5 g/mol
InChI Key: YILSGBMSIGOFOW-UHFFFAOYSA-N
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Description

2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol is characterized by the presence of a trityl group, a methyl group, and an ethanol moiety attached to the imidazole ring.

Preparation Methods

The synthesis of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the condensation of diamides, which involves the formation of the imidazole ring through a series of condensation reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halides and other electrophiles. Major products formed from these reactions include substituted imidazoles and other derivatives .

Scientific Research Applications

2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it has been investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol can be compared with other similar compounds, such as ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate and 2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol . These compounds share similar structural features, such as the imidazole ring and various substituents, but differ in their specific functional groups and overall molecular structure. The uniqueness of 2-(4-methyl-1-trityl-1H-imidazol-5-yl)ethanol lies in its specific combination of the trityl group, methyl group, and ethanol moiety, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol , a derivative of imidazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C20H22N2O\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}

This compound features a triphenylmethyl group and an imidazole ring, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. A study on similar compounds demonstrated that modifications on the imidazole ring can enhance activity against various bacterial strains. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 25 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Derivative AS. aureus10
Derivative BE. coli15
This compoundTBDTBD

Cytotoxicity

The cytotoxic effects of imidazole derivatives have been evaluated in various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential for anticancer activity .

The mechanism by which imidazole derivatives exert their biological effects often involves the inhibition of key enzymes or the disruption of cellular processes. For instance, studies suggest that these compounds may inhibit DNA synthesis or induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to our compound. The results indicated that specific substitutions at the nitrogen positions significantly influenced antibacterial activity, with some compounds achieving over 90% inhibition of bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of triphenylmethyl-substituted imidazoles. The findings revealed that these compounds could effectively induce apoptosis in leukemia cells, with a notable increase in caspase activity and a decrease in cell viability observed at concentrations above 5 µM .

Properties

CAS No.

404922-56-1

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

2-(5-methyl-3-tritylimidazol-4-yl)ethanol

InChI

InChI=1S/C25H24N2O/c1-20-24(17-18-28)27(19-26-20)25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19,28H,17-18H2,1H3

InChI Key

YILSGBMSIGOFOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCO

Origin of Product

United States

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